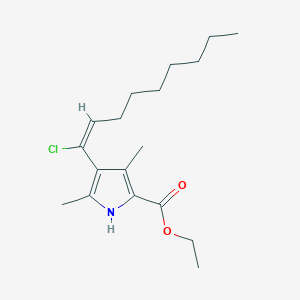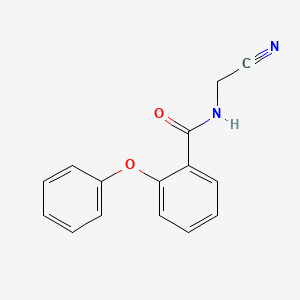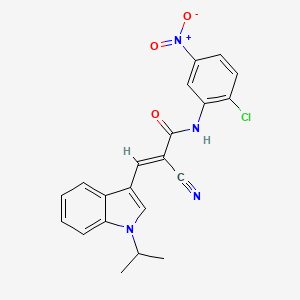![molecular formula C16H22N4O2S B4658554 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4658554.png)
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylphenyl)piperazine
Übersicht
Beschreibung
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylphenyl)piperazine, also known as EPP, is a chemical compound that has been widely used in scientific research. This compound has been studied for its potential therapeutic effects on various diseases, including cancer and neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylphenyl)piperazine is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also modulate the activity of certain signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cell proliferation, such as cyclin-dependent kinases. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to modulate the activity of certain signaling pathways involved in cell growth and differentiation, such as the PI3K/Akt pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylphenyl)piperazine in lab experiments is its high potency. This compound has been shown to be effective at very low concentrations, which makes it a valuable tool for studying the effects of small molecules on cellular processes. Another advantage is its relatively low toxicity compared to other compounds used in cancer research. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer this compound to cells in culture or in animal models.
Zukünftige Richtungen
There are many potential future directions for research on 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylphenyl)piperazine. One area of interest is the development of new analogs of this compound with improved potency and solubility. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylphenyl)piperazine has been extensively studied for its potential therapeutic effects on various diseases. One of the major areas of research has been cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been studied for its potential use in neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to protect neurons from damage and improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonyl-4-(2-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-3-19-13-15(12-17-19)23(21,22)20-10-8-18(9-11-20)16-7-5-4-6-14(16)2/h4-7,12-13H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGVQVNUXYBIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(2,4-dimethylphenyl)-N~1~-(2-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4658484.png)
![2-(2-furylmethyl)-6-(2-pyridinyl)-2,3,4,6-tetrahydro-1H-[1,3,5]triazino[1',2':3,4][1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4658496.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4658498.png)

![5,7-dimethyl-3-(2-methylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4658512.png)


![5-{[(3-chloro-2-methylphenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4658534.png)
![8,9-dimethyl-2-(2-methylphenyl)-7-(6-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4658539.png)


![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4658584.png)
![3-(2-phenylethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4658590.png)
